molecular formula C29H46N2O8 B13760398 Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate CAS No. 56558-21-5

Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate

Cat. No.: B13760398
CAS No.: 56558-21-5
M. Wt: 550.7 g/mol
InChI Key: QTLJWQYTHWADMJ-UHFFFAOYSA-N
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Description

Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate is a heterocyclic organic compound with the molecular formula C29H46N2O8 and a molecular weight of 550.684 g/mol . This compound is known for its complex structure, which includes multiple cyclohexane rings and acrylate groups. It is primarily used in experimental and research settings.

Preparation Methods

The synthesis of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate involves several steps. The key synthetic route includes the reaction of 2-methyl-4,1-cyclohexanediyl amine with methylene diisocyanate, followed by the addition of acrylate groups. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate involves its interaction with molecular targets through its reactive functional groups. The acrylate groups can participate in polymerization reactions, forming cross-linked networks. The cyclohexane rings provide structural stability, while the imino and carbonyloxy groups facilitate interactions with various biological molecules .

Comparison with Similar Compounds

Methylenebis((2-methyl-4,1-cyclohexanediyl)iminocarbonyloxy(1-methyl-2,1-ethanediyl)) diacrylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of acrylate groups and cyclohexane rings, which provide both reactivity and structural stability .

Properties

CAS No.

56558-21-5

Molecular Formula

C29H46N2O8

Molecular Weight

550.7 g/mol

IUPAC Name

1-[[2-methyl-4-[[3-methyl-4-(2-prop-2-enoyloxypropoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamoyloxy]propan-2-yl prop-2-enoate

InChI

InChI=1S/C29H46N2O8/c1-7-26(32)38-20(5)16-36-28(34)30-24-11-9-22(13-18(24)3)15-23-10-12-25(19(4)14-23)31-29(35)37-17-21(6)39-27(33)8-2/h7-8,18-25H,1-2,9-17H2,3-6H3,(H,30,34)(H,31,35)

InChI Key

QTLJWQYTHWADMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1NC(=O)OCC(C)OC(=O)C=C)CC2CCC(C(C2)C)NC(=O)OCC(C)OC(=O)C=C

Origin of Product

United States

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